molecular formula C7H8N2 B13104424 4-Cyclopropylpyrimidine

4-Cyclopropylpyrimidine

Katalognummer: B13104424
Molekulargewicht: 120.15 g/mol
InChI-Schlüssel: RHCPXBWBWPXEFT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Cyclopropylpyrimidine is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with a cyclopropyl group at the fourth position. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The incorporation of a cyclopropyl group can influence the compound’s chemical properties and biological activities, making it a subject of interest in various research fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropylpyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopropylamine with a suitable pyrimidine precursor. The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Cyclopropylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups on the pyrimidine ring.

    Substitution: The cyclopropyl group or other substituents on the pyrimidine ring can be replaced with different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Various nucleophiles or electrophiles can be used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized pyrimidines.

Wissenschaftliche Forschungsanwendungen

4-Cyclopropylpyrimidine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of various chemical products and intermediates.

Wirkmechanismus

The mechanism of action of 4-Cyclopropylpyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Vergleich Mit ähnlichen Verbindungen

    Pyrimidine: The parent compound, which lacks the cyclopropyl group.

    4-Methylpyrimidine: A similar compound with a methyl group instead of a cyclopropyl group.

    4-Ethylpyrimidine: Another derivative with an ethyl group.

Uniqueness: 4-Cyclopropylpyrimidine is unique due to the presence of the cyclopropyl group, which can influence its chemical reactivity and biological activity. This makes it distinct from other pyrimidine derivatives and potentially useful in specific applications where the cyclopropyl group confers advantageous properties.

Eigenschaften

Molekularformel

C7H8N2

Molekulargewicht

120.15 g/mol

IUPAC-Name

4-cyclopropylpyrimidine

InChI

InChI=1S/C7H8N2/c1-2-6(1)7-3-4-8-5-9-7/h3-6H,1-2H2

InChI-Schlüssel

RHCPXBWBWPXEFT-UHFFFAOYSA-N

Kanonische SMILES

C1CC1C2=NC=NC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.